4-methoxycyclohexane-1-carbonitrile
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Overview
Description
4-Methoxycyclohexane-1-carbonitrile is an organic compound with the molecular formula C8H13NO It is a derivative of cyclohexane, where a methoxy group (-OCH3) and a nitrile group (-CN) are attached to the cyclohexane ring
Mechanism of Action
Target of Action
4-Methoxycyclohexane-1-carbonitrile is a key intermediate in the synthesis of spirotetramat , a second-generation insecticide developed by Bayer CropScience . Spirotetramat targets pests on crops, effectively preventing egg hatching and larval development .
Mode of Action
The compound interacts with its targets through a multi-step reaction sequence including N-acylation, cyano hydrolysis, esterification, intramolecular cyclization, and final O-acylation . This process results in the formation of spirotetramat .
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of spirotetramat . The downstream effects include the prevention of egg hatching and larval development in pests .
Pharmacokinetics
The synthesized spirotetramat has unique two-way internal absorption and transport properties , which could be influenced by the properties of the intermediate compound.
Result of Action
The result of the action of this compound is the synthesis of spirotetramat , which has a broad-spectrum insecticidal efficacy . It can effectively control pests for as long as two months .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxycyclohexane-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 4-methoxycyclohexanone with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes. The process may include steps such as catalytic hydrogenation, oxidation, and nitrile formation under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Methoxycyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.
Major Products Formed
Oxidation: 4-Methoxycyclohexane-1-carboxylic acid or 4-methoxycyclohexanone.
Reduction: 4-Methoxycyclohexylamine.
Substitution: Various substituted cyclohexane derivatives depending on the substituent introduced.
Scientific Research Applications
4-Methoxycyclohexane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of bioactive compounds.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
4-Methoxycyclohexanone: Similar structure but lacks the nitrile group.
4-Methoxycyclohexane-1-carboxylic acid: Similar structure but has a carboxylic acid group instead of a nitrile group.
4-Methoxycyclohexylamine: Similar structure but has an amine group instead of a nitrile group.
Uniqueness
4-Methoxycyclohexane-1-carbonitrile is unique due to the presence of both a methoxy group and a nitrile group on the cyclohexane ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and industry .
Properties
CAS No. |
54267-96-8 |
---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.2 |
Purity |
95 |
Origin of Product |
United States |
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